molecular formula C8H9FOS B13338979 4-Fluoro-2-(1-sulfanylethyl)phenol

4-Fluoro-2-(1-sulfanylethyl)phenol

Cat. No.: B13338979
M. Wt: 172.22 g/mol
InChI Key: YBPAMVPSWRYOKQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-sulfanylethyl)phenol is an organic compound with the molecular formula C₈H₉FOS It is characterized by the presence of a fluorine atom, a sulfanyl group, and a phenolic hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1-sulfanylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated aryl halide with a thiol compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process can be optimized by controlling reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfanyl group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, de-fluorinated products.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

4-Fluoro-2-(1-sulfanylethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and participate in hydrophobic interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers or surfactants.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-sulfanylethyl)phenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorine atom can participate in halogen bonding. The sulfanyl group can interact with thiol groups in enzymes, potentially inhibiting their activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Fluoro-2-(1-hydroxyethyl)phenol
  • 4-Fluoro-2-(1-methylethyl)phenol
  • 4-Fluoro-2-(1-ethoxyethyl)phenol

Comparison: 4-Fluoro-2-(1-sulfanylethyl)phenol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to similar compounds with hydroxyl, methylethyl, or ethoxyethyl groups. The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, which are not possible with the other similar compounds. Additionally, the presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and biological applications.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

4-fluoro-2-(1-sulfanylethyl)phenol

InChI

InChI=1S/C8H9FOS/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,10-11H,1H3

InChI Key

YBPAMVPSWRYOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)S

Origin of Product

United States

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